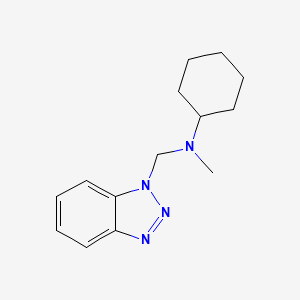

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-methylcyclohexanamine

Description

Properties

IUPAC Name |

N-(benzotriazol-1-ylmethyl)-N-methylcyclohexanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4/c1-17(12-7-3-2-4-8-12)11-18-14-10-6-5-9-13(14)15-16-18/h5-6,9-10,12H,2-4,7-8,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYYDYJVYNMNHKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CN1C2=CC=CC=C2N=N1)C3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-methylcyclohexanamine typically involves the reaction of benzotriazole with a suitable amine. One common method involves the use of benzotriazol-1-ylmethyl chloride as a starting material, which reacts with N-methylcyclohexanamine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-methylcyclohexanamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions, where the triazole ring can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Oxidized derivatives of the cyclohexanamine moiety.

Reduction: Reduced forms of the benzotriazole ring.

Substitution: Various substituted benzotriazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-methylcyclohexanamine serves as a versatile building block for synthesizing more complex molecules. Its reactivity allows for the introduction of various functional groups, making it valuable in organic synthesis.

- Coordination Chemistry : The compound can act as a ligand in coordination chemistry, forming complexes with transition metals. These complexes can exhibit unique electronic properties useful in catalysis and material development.

Biology

- Antimicrobial Activity : Research indicates that benzotriazole derivatives, including this compound, possess significant antimicrobial properties. For instance, studies have shown effective inhibition against Staphylococcus aureus strains with minimal inhibitory concentration (MIC) values ranging from 12.5 to 25 µg/mL.

- Antifungal Activity : The compound has demonstrated antifungal activity against strains like Candida albicans and Aspergillus niger. The introduction of hydrophobic groups into the benzotriazole ring enhances its antifungal potency.

Medicine

- Potential Therapeutic Properties : N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-methylcyclohexanamine is being explored for its antiviral and anticancer activities. Its mechanism may involve interactions with enzymes or receptors critical for pathogen survival or cancer cell proliferation.

- Case Study : A study evaluating related benzotriazole compounds revealed promising anticancer effects against various cancer cell lines, indicating potential therapeutic applications in oncology .

Materials Science

- Polymer Development : The stability and reactivity of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-methylcyclohexanamine make it suitable for developing new polymers and coatings. Its incorporation into polymer matrices can enhance material properties such as UV stability and mechanical strength.

Corrosion Inhibition

Benzotriazole derivatives are known for their effectiveness as corrosion inhibitors in metal protection applications. The compound can form protective films on metal surfaces, preventing corrosion in various environments.

Mechanism of Action

The mechanism of action of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-methylcyclohexanamine involves interactions with molecular targets such as enzymes or receptors. The benzotriazole moiety can interact with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound may penetrate cell membranes and exert effects on intracellular pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

- N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N,N-dibenzylmethanamine

- N-(2,3-Dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-2-carboxamides

- N,N’-Bis[4-(1H(2H)-benzotriazol-1(2)-yl)phenyl]alkyldicarboxamides

Uniqueness

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-methylcyclohexanamine is unique due to its specific combination of a benzotriazole moiety with a cyclohexanamine structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic properties further highlight its uniqueness compared to similar compounds.

Biological Activity

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-methylcyclohexanamine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article presents a detailed overview of its biological activity, synthesizing findings from various studies and highlighting key research results.

Chemical Structure and Properties

The compound features a benzotriazole moiety which is known for its versatile biological behavior. The structural formula can be represented as follows:

This structure allows for various interactions with biological targets, contributing to its pharmacological properties.

Antimicrobial Activity

Research indicates that benzotriazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing the benzotriazole scaffold have been shown to possess antibacterial activity against both Gram-positive and Gram-negative bacteria.

- Case Study : A study on related benzotriazole compounds demonstrated effective inhibition against Staphylococcus aureus strains, including methicillin-resistant variants (MRSA) with minimal inhibitory concentration (MIC) values ranging from 12.5 to 25 µg/mL .

Antifungal Activity

Benzotriazole derivatives have also been evaluated for antifungal activity. Compounds derived from this class have shown effectiveness against various fungal strains, including Candida albicans and Aspergillus niger.

- Research Findings : The introduction of hydrophobic groups into the benzotriazole ring enhanced antifungal potency, with MIC values reported between 1.6 µg/mL and 25 µg/mL for Candida species .

The biological activity of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-methylcyclohexanamine is thought to be mediated through several mechanisms:

- Inhibition of Enzyme Activity : Benzotriazoles can inhibit key enzymes in bacterial and fungal metabolism.

- Disruption of Membrane Integrity : These compounds may disrupt cellular membranes, leading to cell lysis.

- Interference with DNA Synthesis : Some studies suggest that benzotriazoles can interfere with nucleic acid synthesis in pathogens.

Summary of Research Findings

The following table summarizes relevant findings on the biological activity of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-methylcyclohexanamine and related compounds:

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-methylcyclohexanamine?

Answer:

The compound can be synthesized via nucleophilic substitution or click chemistry-inspired strategies. A plausible route involves reacting 1H-benzotriazole with a halogenated precursor (e.g., bromomethyl-N-methylcyclohexanamine) in the presence of a base like triethylamine (Et₃N) to deprotonate the benzotriazole and facilitate substitution . Solvent choice (e.g., anhydrous ethanol or DMF) and temperature (room temperature to 80°C) are critical for optimizing yield. Post-synthesis purification via column chromatography or recrystallization is recommended.

Key Data:

- Catalyst: Triethylamine (Et₃N)

- Reaction Time: 24–72 hours under reflux

- Yield Optimization: Monitor by TLC or HPLC.

Basic: How can the molecular structure of this compound be confirmed?

Answer:

Use a combination of spectroscopic and crystallographic techniques:

- NMR Spectroscopy: ¹H and ¹³C NMR to confirm substituent positions and cyclohexane ring conformation.

- X-ray Diffraction (XRD): For crystal structure determination, as demonstrated for similar benzotriazole derivatives, which revealed dihedral angles (e.g., 70.2° between benzotriazole and isoindole moieties) and intramolecular hydrogen bonds (e.g., C–H⋯O) stabilizing the conformation .

- Mass Spectrometry (MS): High-resolution MS to verify molecular weight and fragmentation patterns.

Example Crystallographic Data (from analogs):

| Parameter | Value |

|---|---|

| C–O Bond Length | 1.201–1.2013 Å |

| C–N Bond Length | 1.395–1.400 Å |

| Dihedral Angle | 70.2° |

Advanced: How do intramolecular interactions influence the compound’s conformational stability?

Answer:

Intramolecular hydrogen bonds (e.g., C–H⋯O/N) and steric effects from the cyclohexane ring play key roles. For example, in benzotriazole-phthalimide analogs, C–H⋯O hydrogen bonds lock the benzotriazole and isoindole moieties into a near-planar arrangement, reducing rotational freedom . Computational modeling (DFT) can predict preferred conformers, while XRD provides experimental validation.

Methodology:

- Hydrogen Bond Analysis: Measure bond distances (2.2–2.5 Å for C–H⋯O) and angles (120–180°) in XRD data .

- DFT Calculations: Optimize geometry using B3LYP/6-31G(d) basis sets to compare theoretical and experimental structures.

Advanced: How can the compound’s bioactivity be evaluated in vitro?

Answer:

Design cell-based assays to assess antiproliferative or enzyme-inhibitory effects:

- MTT Assay: Test against cancer cell lines (e.g., PC-3 prostate cancer cells) at concentrations ranging from 1–100 µM. Calculate IC₅₀ values using nonlinear regression .

- Enzyme Inhibition: Screen against target proteins (e.g., kinases) via fluorescence polarization or radiometric assays.

Example Bioactivity Data (from analogs):

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Analog 8a | PC-3 | 6.21 |

| Analog 14a | PC-3 | 6.43 |

Advanced: What strategies improve synthetic yield and scalability?

Answer:

- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of benzotriazole.

- Catalyst Screening: Test alternatives to Et₃N, such as DBU or K₂CO₃, for better deprotonation .

- Microwave-Assisted Synthesis: Reduce reaction time (e.g., 1–2 hours vs. 24 hours) .

Experimental Design:

- Use a factorial design to test variables: temperature (40–100°C), solvent (DMF vs. ethanol), and catalyst loading (1–5 mol%).

Basic: What are the recommended storage conditions for this compound?

Answer:

Store in a tightly sealed container under anhydrous conditions at 2–8°C. Avoid exposure to moisture and light, as benzotriazole derivatives are prone to hydrolysis and photodegradation. For analogs like N-benzylcyclohexanamine, storage in a dry, well-ventilated area is advised .

Advanced: How can computational methods guide the design of derivatives with enhanced properties?

Answer:

- Molecular Docking: Predict binding affinity to target proteins (e.g., c-Met kinase) using AutoDock Vina .

- QSAR Modeling: Correlate structural features (e.g., logP, polar surface area) with bioactivity to prioritize derivatives .

Example Parameters for QSAR:

| Property | Target Range |

|---|---|

| logP | 2–4 |

| Polar Surface Area | <80 Ų |

Basic: What analytical techniques assess purity and stability?

Answer:

- HPLC: Use a C18 column with UV detection (λ = 254 nm) to monitor degradation products.

- Thermogravimetric Analysis (TGA): Determine thermal stability up to 300°C.

Advanced: How does steric hindrance from the cyclohexane ring affect reactivity?

Answer:

The cyclohexane ring’s chair conformation imposes steric constraints on the benzotriazole moiety, potentially slowing nucleophilic substitution. Compare reactivity with acyclic analogs using kinetic studies (e.g., pseudo-first-order rate constants).

Advanced: What are the challenges in crystallizing this compound, and how are they addressed?

Answer:

Low solubility in common solvents (e.g., water) complicates crystal growth. Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.